molecular formula C15H19NO2 B501522 N-(2-Acetylphenyl)cyclohexanecarboxamide CAS No. 433214-46-1

N-(2-Acetylphenyl)cyclohexanecarboxamide

Cat. No.: B501522
CAS No.: 433214-46-1
M. Wt: 245.32g/mol
InChI Key: SRXACQBPSXWUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Acetylphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarbonyl group attached to a 2-acetylphenylamine moiety. The acetyl group's position on the phenyl ring significantly influences electronic and steric properties, impacting reactivity and biological interactions.

Properties

CAS No.

433214-46-1

Molecular Formula

C15H19NO2

Molecular Weight

245.32g/mol

IUPAC Name

N-(2-acetylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C15H19NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18)

InChI Key

SRXACQBPSXWUNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Radiolabeled Serotonin Receptor Ligands

18F-Mefway and 18F-FCWAY are fluorinated cyclohexanecarboxamide derivatives used for positron emission tomography (PET) imaging of serotonin 1A (5-HT₁A) receptors:

Compound Substituent Key Feature Binding Affinity (IC₅₀) Stability
18F-Mefway 4-(trans-18F-fluoromethyl) Fluorine on primary carbon 26 nM High (30% intact at 180 min)
18F-FCWAY trans-4-fluoro Direct C-F bond Comparable to WAY-100635 Lower (rapid defluorination)

Key Insight : The fluoromethyl group in 18F-Mefway enhances metabolic stability compared to 18F-FCWAY, making it superior for prolonged imaging .

Thiourea-Carboxamide Hybrids

Thiourea derivatives of cyclohexanecarboxamide (e.g., H2L1–H2L9 ) exhibit diverse applications:

Compound Substituent Application Selectivity/Activity
H2L9 Naphthalen-1-ylthiourea Metal ion chelation High selectivity for Hg²⁺ and Cd²⁺
H2L4 4-Chlorophenylthiourea Antifungal/antitumor Moderate activity against C. albicans

Key Insight: The thiourea moiety introduces soft sulfur donor atoms, enabling metal coordination and modulating bioactivity .

Coumarin and Azepinone Derivatives

Compound Core Structure Key Feature Biological Relevance
N-(Coumarin-3-yl)cyclohexanecarboxamide Coumarin fused ring Fluorescence Potential anticoagulant activity
N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide Seven-membered azepinone Chair conformation Hydrogen-bonded dimerization enhances crystallinity

Key Insight: Rigid aromatic systems (e.g., coumarin) enhance fluorescence, while azepinone rings influence solid-state packing via N–H⋯O interactions .

Aliphatic and Bulky Substituents

Compound Substituent Lipophilicity (LogP) Metabolic Stability
N-(Adamantan-2-yl)cyclohexanecarboxamide (26e) Adamantane High High (bulky group reduces enzymatic degradation)
N-(Heptan-4-yl)cyclohexanecarboxamide Linear alkyl chain Moderate Moderate

Key Insight : Bulky substituents like adamantane improve metabolic stability, while linear alkyl chains enhance solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
N-(3-Acetylphenyl)cyclohexanecarboxamide 245.32 Low (DCM-soluble) Not reported
N-(Coumarin-3-yl)cyclohexanecarboxamide 283.33 Moderate in DCM 160–162

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.